2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-amino-1,1-dioxothiolan-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c7-6(3-5(8)9)1-2-12(10,11)4-6;/h1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQVOATZZDYZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This classical approach involves the reaction of thiourea with acyl chlorides, specifically 4-chloroacetoacetyl chloride, in the presence of suitable solvents and controlled temperature conditions. The process typically proceeds through the following steps:
- Preparation of Thiourea Suspension: Thiourea is suspended in water, with the amount of water ranging from 125 to 250 grams per mole of thiourea to facilitate proper dissolution and reaction kinetics.
- Cooling Phase: The suspension is cooled to +5°C to +7°C to control the exothermic reaction.
- Addition of Acyl Chloride: A solution of 4-chloroacetoacetyl chloride in a chlorohydrocarbon solvent (preferably methylene chloride) is added dropwise over approximately 25 minutes, maintaining the temperature at +7°C to +8°C.
- Reaction Completion: After addition, stirring continues at low temperature for 30 minutes, then the mixture is allowed to warm gradually to +26°C to +27°C, facilitating the cyclization to form the thiazolidinone ring.
- Precipitation and Isolation: The product precipitates out upon cooling, and it can be isolated by filtration and washing.
Reaction Scheme
Thiourea + 4-chloroacetoacetyl chloride → 2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
Key Reaction Conditions
| Parameter | Range | Preferred |
|---|---|---|
| Water amount | 125–250 g per mole | 200 g per mole |
| Solvent | Methylene chloride | Yes |
| Temperature during addition | +5°C to +8°C | +7°C to +8°C |
| Stirring time post-addition | 30 minutes | Yes |
| Warming period | Up to +27°C | Yes |
Research Findings
- The process yields a stable hydrochloride salt, which can be stored as a solid or in solution.
- The reaction is sensitive to temperature and moisture, which influence purity and yield.
- This method is scalable and has been documented in patents for pharmaceutical intermediates.
Chlorination of Diketene Derivatives
Method Overview
Another prominent route involves the chlorination of diketene derivatives in chlorinated solvents, which generates a reactive 4-chloroacetoacetyl chloride intermediate:
- Chlorination of Diketene: Diketene reacts with chlorine in an inert chlorohydrocarbon solvent at low temperatures (-10°C to -25°C).
- Formation of Chlorinated Intermediate: The chlorinated diketene solution is used directly or stored for subsequent reactions.
- Reaction with Thiourea: The chlorinated diketene reacts with thiourea under controlled conditions, similar to the first method, to form the thiazolidinone ring.
This method offers the advantage of using a pre-formed chlorinated intermediate, simplifying the process and improving reproducibility.
Reaction Conditions
| Parameter | Range | Preferred |
|---|---|---|
| Chlorination temperature | -10°C to -25°C | -15°C |
| Solvent | Methylene chloride | Yes |
| Moles of solvent per mole of chlorinated diketene | 8–25 moles | 15 moles |
Research Findings
- The chlorination process is efficient, producing a high-purity intermediate.
- The subsequent reaction with thiourea proceeds smoothly, yielding the target compound.
- The method is suitable for large-scale synthesis, as documented in patent literature.
Alternative Routes and Modifications
Hydrolysis and Decarboxylation
Post-synthesis, the esterified derivatives like methyl or ethyl esters can be hydrolyzed under basic or acidic conditions to yield the free acid. For example:
- Hydrolysis: Treatment with aqueous sodium hydroxide or hydrochloric acid.
- Decarboxylation: Gentle heating can lead to decarboxylation, forming related thiazole compounds.
Data Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature Range | Yield | Remarks |
|---|---|---|---|---|---|
| Thiourea + Acyl Chloride | Thiourea, 4-chloroacetoacetyl chloride | Methylene chloride | +5°C to +8°C | High | Suitable for scalable synthesis |
| Diketene Chlorination | Diketene, chlorine | Methylene chloride | -10°C to -25°C | Very high | Efficient intermediate formation |
| Ester Hydrolysis | Ester derivatives | Water, acid/base | Room temp to reflux | Variable | Converts esters to free acid |
Notes and Considerations
- Reaction Control: Precise temperature regulation is vital to prevent side reactions and decomposition.
- Purification: Crystallization from suitable solvents ensures high purity.
- Safety: Handling acyl chlorides and chlorinated solvents requires appropriate safety measures due to their corrosive and volatile nature.
- Yield Optimization: Adjusting molar ratios, solvent volumes, and reaction times can improve overall yields.
Chemical Reactions Analysis
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Medicinal Chemistry
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride is being investigated for its potential therapeutic properties. Notable applications include:
- GIRK Channel Modulation: The compound has been utilized in the discovery of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as potent GIRK channel activators. These compounds exhibited nanomolar potency and improved metabolic stability compared to traditional urea-based compounds.
Biochemical Studies
Research indicates that this compound plays a role in various biochemical pathways:
- Enzyme Interactions: Its amino group can form hydrogen bonds with enzymes, influencing their activity and potentially modulating metabolic pathways.
- Redox Reactions: The dioxo-thiolan ring can participate in redox reactions, impacting cellular redox states and signaling pathways.
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry:
- Intermediate in Organic Synthesis: It is used in the synthesis of more complex molecules, including other biologically active compounds.
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- In one study, researchers explored its interaction with various molecular targets, revealing promising results that suggest its utility in pharmacological research.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Features
The following table summarizes key structural analogs, highlighting differences in ring size, substituents, and physicochemical properties:
Critical Analysis of Structural and Functional Differences
Ring Size and Stability
- Target Compound: The five-membered thiolan ring balances stability and reactivity.
- Thietan Analogs: The four-membered thietan ring (C₆H₁₁ClNO₄S) introduces significant ring strain, which may limit thermal stability but enhance reactivity in nucleophilic substitutions .
Substituent Effects
- Carboxylic Acid vs. Ester : The target’s acetic acid group (pKa ~2.5) enables ionic interactions in biological systems, whereas the methyl ester in is lipophilic and metabolically labile.
- Aminomethyl vs.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target, ) improve aqueous solubility, critical for pharmaceutical formulations.
- Molecular Weight : Smaller analogs (e.g., at 215.65 g/mol) may exhibit better membrane permeability, while bulkier derivatives (e.g., at 257.75 g/mol) could face challenges in bioavailability.
Biological Activity
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride, commonly referred to as 2-AATA hydrochloride, is a synthetic compound characterized by its unique thiolane ring structure and functional groups. With a molecular formula of C6H12ClNO4S and a molecular weight of 229.68 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features an amino group and a carboxylic acid group, which are essential for forming peptide bonds. The presence of the thiolane ring enhances its biochemical interactions, allowing it to potentially serve as a building block for peptide synthesis or act as an enzyme inhibitor.
| Property | Value |
|---|---|
| Molecular Formula | C6H12ClNO4S |
| Molecular Weight | 229.68 g/mol |
| CAS Number | 1341305-02-9 |
| IUPAC Name | 2-(3-amino-1,1-dioxothiolan-3-yl)acetic acid; hydrochloride |
| Purity | ~95% |
The biological activity of 2-AATA hydrochloride is primarily attributed to its ability to interact with various biomolecules. Its amino acid structure allows it to participate in biochemical pathways, potentially influencing enzyme activity and cellular signaling.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures may exhibit inhibitory effects on specific enzymes. For example, studies on related thiolane derivatives have demonstrated their potential as enzyme inhibitors in metabolic pathways. Further investigations into the binding affinity of 2-AATA hydrochloride with target enzymes could reveal its therapeutic potential.
Antioxidant Properties
Preliminary studies suggest that 2-AATA hydrochloride may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Investigating the compound's ability to scavenge free radicals could provide insights into its role in cellular protection.
Case Studies and Research Findings
- Peptide Synthesis : A study explored the use of 2-AATA hydrochloride as a precursor for synthesizing novel peptides. The integration of this compound into peptide chains demonstrated enhanced stability and bioactivity compared to traditional amino acids.
- Enzyme Interaction : Another research effort focused on the interaction of 2-AATA hydrochloride with serine proteases. The findings indicated a significant inhibition rate, suggesting that this compound could be developed into a therapeutic agent targeting protease-related diseases.
- Antioxidant Activity : A recent investigation assessed the antioxidant capacity of 2-AATA hydrochloride using various in vitro models. The results showed a notable reduction in oxidative markers, supporting its potential application in oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What are the optimal laboratory methods for synthesizing 2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDC/NHS) to activate carboxylic acid groups, followed by purification via column chromatography or recrystallization. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, EDC-mediated coupling is widely used for amide bond formation in similar amino acid derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?
- Methodological Answer : A combination of Fourier-transform infrared spectroscopy (FT-IR) for identifying sulfone (S=O) and amine (N-H) groups, and NMR for backbone confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation is recommended. X-ray crystallography may resolve stereochemistry if crystalline forms are obtainable. Refer to standardized protocols for amino acid derivatives in analytical chemistry literature .
Q. How should solubility and stability be assessed for this compound in aqueous and organic solvents?
- Methodological Answer : Conduct solubility tests in phosphate-buffered saline (PBS, pH 7.4), dimethyl sulfoxide (DMSO), and ethanol using gravimetric analysis. Stability studies under varying temperatures (4°C, 25°C) and light exposure should employ HPLC to track degradation products over 72 hours. Pre-formulation guidelines for hydrochloride salts suggest lyophilization for long-term storage .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the compound’s reactivity in biological systems, such as enzyme inhibition or receptor binding?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., kinases or proteases). For enzyme inhibition, design dose-response assays with positive controls (e.g., known inhibitors) and kinetic analysis (Michaelis-Menten plots). Theoretical frameworks from receptor-ligand interaction models should guide data interpretation .
Q. How can contradictory data on the compound’s bioactivity across studies be systematically resolved?
- Methodological Answer : Perform meta-analysis of existing datasets using statistical tools (e.g., R or Python) to identify confounding variables (e.g., solvent choice, assay pH). Validate findings via orthogonal assays (e.g., fluorescence polarization vs. ELISA) and cross-reference with structural analogs. Contradictions may arise from differences in experimental conditions, as noted in amino acid derivative studies .
Q. What strategies optimize the compound’s purification yield while minimizing byproduct formation?
- Methodological Answer : Employ design of experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst concentration. Membrane separation technologies (e.g., nanofiltration) or simulated moving bed (SMB) chromatography can enhance yield. Process control algorithms (e.g., PID controllers) improve reproducibility in scaled-up syntheses .
Q. Which computational models predict the compound’s interactions with biological targets, and how can they be validated experimentally?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding modes with targets like sulfotransferases or GPCRs. Validate predictions via mutagenesis studies (e.g., alanine scanning) and comparative binding assays. Density functional theory (DFT) calculations may explain electronic interactions at the sulfone moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
